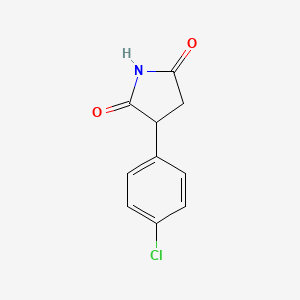

2-(4-Chlorophenyl)succinimide

Description

Overview of the Succinimide (B58015) Scaffold in Organic and Medicinal Chemistry Research

The succinimide scaffold, a five-membered ring containing two carbonyl groups and a nitrogen atom, is a privileged structure in organic and medicinal chemistry. researchgate.netnih.gov This heterocyclic framework, also known as pyrrolidine-2,5-dione, serves as a versatile building block for the synthesis of a wide array of compounds with diverse biological activities. researchgate.netinnovareacademics.in Its structural features, including the imide functional group, impart properties like hydrophobicity, which can facilitate passage across biological membranes. dergipark.org.tr

The succinimide motif is a core component of numerous pharmaceutically active compounds, demonstrating a broad spectrum of therapeutic potential. rsc.org These include agents with anticonvulsant, anti-inflammatory, antimicrobial, analgesic, and antitumor properties. researchgate.netnih.gov The amenability of the succinimide ring to various chemical modifications allows for the generation of extensive libraries of derivatives, enabling detailed structure-activity relationship (SAR) studies to optimize their biological effects. researchgate.net The development of novel synthetic methodologies for nitrogen-containing heterocycles like succinimides is a key focus in the pharmaceutical industry due to the prevalence of such scaffolds in marketed drugs. researchgate.net

Academic Relevance of 2-(4-Chlorophenyl)succinimide within Substituted Pyrrolidine-2,5-dione Research

Within the extensive field of substituted pyrrolidine-2,5-diones, this compound holds particular academic relevance. The introduction of a halogen atom, specifically chlorine, onto the phenyl ring attached to the succinimide core significantly influences the compound's electronic properties and reactivity. Halogenated organic compounds are of great interest in medicinal chemistry as the halogen can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The study of this compound and its analogs contributes to a deeper understanding of how specific substitutions on the succinimide scaffold impact biological activity. For instance, research has investigated the anticonvulsant properties of various 3-(chlorophenyl)-pyrrolidine-2,5-diones. dergipark.org.tr The presence and position of the chlorine atom are critical for modulating the compound's efficacy. Furthermore, the synthesis and reactions of such halogenated succinimides are explored to develop more efficient and selective chemical transformations. mdpi.comacs.orgscispace.com The investigation of compounds like this compound provides valuable data for the rational design of new therapeutic agents with improved potency and specificity. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | epa.gov |

| Molecular Weight | 209.63 g/mol | epa.gov |

| IUPAC Name | 3-(4-chlorophenyl)pyrrolidine-2,5-dione | |

| CAS Number | 1628-19-9 | epa.gov |

| Monoisotopic Mass | 209.024356 g/mol | epa.gov |

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZWRCDGYAFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404808 | |

| Record name | 2-(4-CHLOROPHENYL)SUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628-19-9 | |

| Record name | 2-(4-CHLOROPHENYL)SUCCINIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For 2-(4-Chlorophenyl)succinimide, NMR analysis provides definitive information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the aliphatic protons on the succinimide (B58015) ring.

Aromatic Region: The 4-chlorophenyl group typically displays a characteristic AA'BB' splitting pattern due to the symmetrical substitution. Two doublets are expected in the range of δ 7.2-7.5 ppm. The protons ortho to the chlorine atom will have a slightly different chemical shift from the protons meta to the chlorine.

Aliphatic Region: The succinimide ring contains a chiral center at the carbon bearing the chlorophenyl group (Cα) and a methylene (B1212753) group (Cβ). This results in a complex splitting pattern described as an ABX system.

The single proton at the chiral center (Hα) is expected to appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons of the adjacent methylene group. Its chemical shift would likely be in the range of δ 4.4-4.6 ppm.

The two methylene protons (Hβ) are chemically non-equivalent and will each appear as a doublet of doublets. They are expected to resonate at approximately δ 2.8-3.2 ppm.

Imide Proton: A broad singlet corresponding to the N-H proton of the imide group is anticipated, typically in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: Two distinct signals for the two carbonyl carbons (C=O) of the succinimide ring are expected in the downfield region, typically around δ 175-179 ppm. researchgate.net

Aromatic Carbons: The 4-chlorophenyl ring will show four signals: one for the carbon attached to the succinimide ring (ipso-carbon), one for the carbon bearing the chlorine atom, and two for the ortho and meta carbons. These signals are typically found between δ 125-140 ppm.

Aliphatic Carbons: Two signals corresponding to the aliphatic carbons of the succinimide ring are expected. The chiral methine carbon (Cα) would appear around δ 40-50 ppm, while the methylene carbon (Cβ) would be found further upfield, around δ 35-40 ppm.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho to Cl) | ~7.4 (d) | ~129 |

| Aromatic C-H (meta to Cl) | ~7.3 (d) | ~129.5 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-ipso | - | ~138 |

| Succinimide CH (Cα) | ~4.5 (dd) | ~45 |

| Succinimide CH₂ (Cβ) | ~2.8 (dd), ~3.2 (dd) | ~36 |

| Succinimide C=O | - | ~175, ~178 |

| Succinimide N-H | Broad singlet | - |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the imide and aromatic groups.

N-H Stretch: A moderate absorption band for the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Carbonyl (C=O) Stretches: The succinimide group gives rise to two very strong and distinct carbonyl absorption bands due to symmetric and asymmetric stretching. These are expected around 1790 cm⁻¹ (symmetric) and 1715 cm⁻¹ (asymmetric). nih.gov The presence of a doublet for the asymmetric stretch due to Fermi resonance has been observed in some succinimide derivatives. nih.gov

C=C Stretch: Aromatic ring C=C stretching vibrations will produce moderate to weak bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the imide is expected in the 1350-1180 cm⁻¹ range.

C-Cl Stretch: A strong band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The highly symmetric and less polar bonds often produce strong Raman signals. For this compound, strong Raman scattering is expected for the aromatic ring vibrations, particularly the ring-breathing mode, and the symmetric C=O stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imide N-H | Stretch | 3200-3300 | Medium |

| Aromatic C-H | Stretch | >3000 | Weak-Medium |

| Aliphatic C-H | Stretch | <3000 | Weak-Medium |

| Imide C=O | Symmetric Stretch | ~1790 | Strong |

| Imide C=O | Asymmetric Stretch | ~1715 | Very Strong |

| Aromatic C=C | Ring Stretch | 1600-1450 | Medium-Weak |

| Aromatic C-Cl | Stretch | 800-600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₀H₈ClNO₂), the calculated molecular weight is approximately 209.62 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 209. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at m/z 211 with about one-third the intensity of the [M]⁺ peak) would be a definitive feature.

The fragmentation of the molecular ion can proceed through several pathways:

Loss of the chlorophenyl group: Cleavage of the C-C bond between the succinimide ring and the aromatic ring could lead to a fragment corresponding to the succinimide radical cation and a chlorophenyl radical, or a chlorophenyl cation at m/z 111/113.

Cleavage of the succinimide ring: The imide ring can undergo fragmentation, such as the loss of CO or CONH moieties.

Loss of Chlorine: Fragmentation may involve the loss of a chlorine radical from the molecular ion or subsequent fragments. For instance, the loss of Cl• from the molecular ion would result in a fragment at m/z 174. This fragmentation pathway is common for ortho-chlorinated phenyl compounds but can also occur in para-substituted analogs. nih.gov

| m/z | Predicted Ion/Fragment | Notes |

|---|---|---|

| 209/211 | [C₁₀H₈ClNO₂]⁺ | Molecular Ion [M]⁺, showing characteristic ³⁵Cl/³⁷Cl isotope pattern. |

| 174 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-chlorophenyl group. The succinimide ring itself has a weak n→π* transition for the carbonyl groups, but this is often obscured. The primary absorptions will be due to the π→π* transitions of the benzene (B151609) ring.

A strong absorption band, analogous to the E2-band of benzene, is expected around 220-230 nm.

A weaker, fine-structured band, analogous to the B-band of benzene, is anticipated in the region of 260-280 nm. The presence of the chlorine substituent and the succinimide ring will cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π→π* (E2-band like) | ~225 | 4-Chlorophenyl ring |

| π→π* (B-band like) | ~270 | 4-Chlorophenyl ring |

X-ray Crystallography for Solid-State Molecular Architecture Determination

For N-(2-Chlorophenyl)succinimide (C₁₀H₈ClNO₂), the crystal structure reveals that the molecule is non-planar. nih.gov A significant dihedral angle of 69.5(1)° exists between the plane of the benzene ring and the plane of the imide segment. nih.gov In the crystal lattice, the molecules are linked by weak C-H···π interactions. nih.gov It is reasonable to expect that this compound would also adopt a non-planar conformation, with the chlorophenyl ring twisted relative to the succinimide ring to minimize steric hindrance. Intermolecular interactions in the solid state would likely be dominated by hydrogen bonding involving the imide N-H group and carbonyl oxygen atoms, as well as weaker van der Waals forces.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.62 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.616 (1) |

| b (Å) | 11.191 (2) |

| c (Å) | 8.220 (1) |

| Volume (ų) | 976.6 (2) |

| Z | 4 |

Chromatographic Techniques for Purity and Stereochemical Analysis (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its enantiomers. Since the molecule possesses a chiral center at the C2 position of the succinimide ring, it exists as a pair of enantiomers.

Chiral HPLC is the method of choice for resolving these enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. While a specific chiral HPLC method for the succinimide has not been detailed, the successful enantioseparation of the closely related precursor, 2-(4-chlorophenyl)succinic acid, has been demonstrated. researchgate.net This separation was achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. researchgate.net This success strongly suggests that cyclodextrin-based or other polysaccharide-based CSPs would be effective for the chiral resolution of this compound under normal-phase or reversed-phase HPLC conditions. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), would be critical for optimizing the separation.

Computational Chemistry and Quantum Mechanical Investigations of 2 4 Chlorophenyl Succinimide and Analogues

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometric properties of molecules. nih.gov This quantum mechanical approach is based on the principle that the energy of a many-electron system can be determined from its electron density, rather than the complex many-electron wavefunction. DFT calculations, often employing functionals like B3LYP, provide a balance between computational cost and accuracy, making them suitable for studying molecules like 2-(4-Chlorophenyl)succinimide. nih.govscispace.com These investigations yield crucial insights into the molecule's stability, reactivity, and spectroscopic properties by determining its optimized geometry, electronic distribution, and orbital energies. nih.govnih.gov

The first step in a typical DFT study is the full optimization of the molecule's geometry to find the lowest energy conformation on the potential energy surface. researchgate.net This process systematically adjusts bond lengths, bond angles, and dihedral angles until a stable structure is identified. For this compound and its analogues, computational studies reveal specific geometric arrangements. For instance, in the related N-(2-Chlorophenyl)succinimide, the molecule is found to be non-planar, with the benzene (B151609) and pyrrolidine (B122466) rings exhibiting a significant tilt relative to one another. researchgate.net Similarly, studies on other substituted phenylsuccinimides confirm that the orientation between the phenyl and succinimide (B58015) rings is a key conformational feature. nih.govnih.gov The calculated geometric parameters from DFT are often compared with experimental data from X-ray crystallography to validate the computational method's accuracy. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table illustrates typical parameters that are determined through DFT calculations for molecules like this compound. The values are representative and based on analyses of similar structures.

| Parameter | Description | Typical Calculated Value |

| C-N (Imide) | Bond length between carbonyl carbon and nitrogen in the succinimide ring | ~ 1.40 Å |

| C=O (Imide) | Bond length of the carbonyl group in the succinimide ring | ~ 1.22 Å |

| C-Cl | Bond length between the phenyl ring carbon and the chlorine atom | ~ 1.75 Å |

| C-C (Aromatic) | Average bond length within the chlorophenyl ring | ~ 1.39 Å |

| ∠(C-N-C) (Imide) | Bond angle within the succinimide ring at the nitrogen atom | ~ 112° |

| τ(C-C-N-C) | Dihedral angle describing the twist between the phenyl and succinimide rings | Varies with substitution, often non-planar |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small energy gap suggests that the molecule is more reactive and prone to chemical transformations. nih.gov In studies of 2-(4-chlorophenyl) analogues, the HOMO is often localized over the phenyl ring system, while the LUMO can be distributed across both the phenyl and heterocyclic moieties, indicating pathways for intramolecular charge transfer. nih.govmalayajournal.org

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for 2-(4-Chlorophenyl) Analogues Data sourced from DFT calculations on structurally related compounds to illustrate typical energy values.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.orgacadpubl.eu |

| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | -6.354 | -2.712 | 3.642 | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. chemrxiv.org Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For phenylsuccinimide derivatives, MEP analysis has shown that significant negative potential minima are located near the two carbonyl oxygen atoms of the imide ring, identifying them as primary sites for intermolecular interactions. nih.gov The distribution of potential around the chlorophenyl ring is also critical, influencing how the molecule interacts with biological receptors or other reactants. nih.govdntb.gov.ua

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a 2-(4-Chlorophenyl) Analogue This table presents representative NBO analysis data, illustrating the type of hyperconjugative interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(Cl) | π(C-C)phenyl | > 5.0 | Lone pair donation to aromatic ring |

| n(O)carbonyl | σ(N-C)imide | > 20.0 | Lone pair donation to antibonding orbital |

| π(C-C)phenyl | π*(C-C)phenyl | > 15.0 | π-electron delocalization within the ring |

There are three main types of Fukui functions:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

f0 : Predicts the site for radical attack.

By calculating these values for each atom in this compound, one can predict that the carbonyl carbons are likely sites for nucleophilic attack (high f+), while the nitrogen and oxygen atoms may be susceptible to electrophilic attack (high f-). vub.be

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for determining molecular conformation, crystal packing, and biological activity. nih.gov The NCI analysis method, based on the Reduced Density Gradient (RDG), allows for the visualization and characterization of these weak interactions. nih.gov This technique plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mx The resulting data is visualized as three-dimensional isosurfaces around the molecule, which are color-coded to identify the nature of the interaction: nih.govscielo.org.mx

Blue surfaces : Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces : Represent weak, delocalized van der Waals interactions.

Red surfaces : Signify strong, repulsive steric clashes.

For this compound, NCI-RDG analysis can reveal potential intermolecular C-H···O hydrogen bonds involving the succinimide ring, π-stacking interactions between phenyl rings, and van der Waals contacts involving the chlorine atom. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target. For this compound and its analogues, molecular docking simulations are instrumental in elucidating how these compounds might interact with biological targets at a molecular level.

Simulations for succinimide derivatives have been performed to understand their potential pharmacological effects. For instance, studies have explored the interactions of succinimide derivatives with targets like the human beta2-adrenergic G protein-coupled receptor and calcium channels. nih.govnih.gov The process involves preparing a high-resolution crystal structure of the target protein and then computationally placing the ligand into the binding site to calculate its binding affinity and predict its orientation. nih.gov Such studies are crucial for designing new compounds, as preliminary docking can reveal which structural features are important for interactions. nih.gov For example, research on methyl β-D-galactopyranoside analogs showed that modifying a hydroxyl group with a long carbon chain or an aromatic ring increased binding affinity to the SARS-CoV-2 main protease. mdpi.com

Molecular docking simulations predict how a ligand, such as a this compound analogue, fits into the binding pocket of a target protein. The simulation software calculates the most stable binding poses, known as binding modes, and estimates the strength of the interaction, typically expressed as a binding energy or affinity (in kcal/mol). A more negative binding energy value indicates a stronger and more stable interaction. mdpi.com

In studies involving various succinimide and other heterocyclic analogues, binding energies are a key output of docking simulations. For example, a new succinimide derivative was shown to have a binding energy of -7.89 kcal/mol towards the human beta2-adrenergic G protein-coupled receptor and -7.07 kcal/mol for a T-type calcium channel. nih.govnih.gov Similarly, docking studies on a series of methyl β-D-galactopyranoside analogs against the SARS-CoV-2 main protease (Mpro) revealed binding affinities ranging from -6.8 to -8.8 kcal/mol. mdpi.com These values suggest that structural modifications, such as the addition of halogenated aromatic rings, can significantly influence binding strength. mdpi.com

The following table summarizes binding energy findings from molecular docking studies of various succinimide and related analogues against their respective protein targets.

| Compound/Analogue Class | Protein Target | Binding Energy (kcal/mol) |

| Succinimide Derivative (Comp-1) | Human beta2-adrenergic G protein-coupled receptor | -7.89 nih.govnih.gov |

| Succinimide Derivative (Comp-1) | T-type Calcium Channel | -7.07 nih.govnih.gov |

| Methyl β-D-galactopyranoside (Parent) | SARS-CoV-2 Main Protease (6Y84) | -6.8 mdpi.com |

| Methyl β-D-galactopyranoside Analogues | SARS-CoV-2 Main Protease (6Y84) | -6.8 to -8.8 mdpi.com |

| Analogue 10 (MGP derivative) | SARS-CoV-2 Main Protease (6Y84) | -8.8 mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Beyond predicting binding strength, molecular docking identifies the specific amino acid residues within the target's active site that interact with the ligand. nih.gov These interactions are crucial for the stability of the ligand-protein complex and are primarily of two types: electrostatic (like hydrogen bonds) and hydrophobic. nih.govchemrxiv.org

For example, docking studies of a succinimide derivative with the human beta2-adrenergic G protein-coupled receptor showed that the native ligand forms hydrogen bonds with residues Asp113, Ser203, and Asn312. nih.gov In another study on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues targeting EGFR tyrosine kinase, the oxadiazole ring was found near Leu792 and Met793, while the substituted phenyl group was close to Cys797. researchgate.net

Hydrophobic interactions also play a significant role. nih.gov Research has indicated that the presence of a phenyl ring can be important for hydrophobic types of interactions. nih.gov The identification of these key residues and interaction types provides a detailed map of the binding event, guiding the rational design of more potent and selective analogues.

The table below details examples of key interacting residues and the types of interactions observed in docking studies of various compounds.

| Ligand/Analogue Class | Protein Target | Key Interacting Residues | Interaction Type |

| Native Ligand (CAU) | Human beta2-adrenergic G protein-coupled receptor | Asp113, Ser203, Asn312 | Hydrogen Bond nih.gov |

| Native Ligand | 6KZP Protein | Lys1462, Leu920, Asn952 | Hydrogen Bond nih.gov |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole | EGFR Tyrosine Kinase | Leu792, Met793, Cys797 | Proximity/Hydrophobic researchgate.net |

| SARS-CoV-2 RBD | ACE2 Receptor | N487, Q493, Y449, T500, etc. | Hydrogen Bond nih.govchemrxiv.org |

| SARS-CoV-2 RBD | ACE2 Receptor | F486, L455, Y489, etc. | Hydrophobic nih.govchemrxiv.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Succinimide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. drugdesign.org The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the variations in their molecular structures. nih.gov For succinimide analogues, QSAR models can be developed to predict their therapeutic activities and guide the design of new compounds with enhanced properties before they are synthesized. drugdesign.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (the "training set") is compiled. drugdesign.org Then, for each molecule, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties. nih.govsvuonline.org Classes of descriptors can include quantum chemical, electrostatic, constitutional, geometrical, and topological properties. nih.gov

Using statistical methods, a mathematical equation is derived that links the descriptors to the biological activity. The simplest form is a linear model, but more complex algorithms are often used. drugdesign.orgsemanticscholar.org The resulting model's predictive power is then rigorously tested using an external set of compounds (the "test set") that was not used in the model's creation. researchgate.net A reliable QSAR model should be transparent, allowing users to understand how the prediction was calculated. semanticscholar.org

Once validated, the QSAR model can be used to predict the activity of novel, unsynthesized succinimide analogues. drugdesign.org This approach is a cornerstone of lead optimization in drug discovery. drugdesign.orgsvuonline.org For instance, a 3D-QSAR study on maleimide (B117702) analogues (structurally related to succinimides) provided insights into the structural requirements for their biological activity, helping to guide the design of new inhibitors. researchgate.net By identifying which structural features positively or negatively influence activity, QSAR helps chemists prioritize which new analogues to synthesize. researchgate.net

Mechanistic Studies and Reaction Kinetics of Succinimide Transformations

Elucidation of Reaction Mechanisms in Succinimide (B58015) Synthesis

The synthesis of N-substituted succinimides, including 2-(4-Chlorophenyl)succinimide, can be achieved through several established mechanistic pathways. A common and straightforward method involves the reaction of a primary amine with succinic anhydride (B1165640). mdpi.com The mechanism proceeds in two principal steps:

Acylation: The primary amine, in this case, 4-chloroaniline, performs a nucleophilic attack on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid intermediate (N-(4-chlorophenyl)succinamic acid).

Cyclodehydration: The resulting amidoacid intermediate then undergoes an intramolecular cyclization, typically promoted by heat or a dehydrating agent. mdpi.com In this step, the carboxylic acid group reacts with the amide, eliminating a molecule of water to form the stable five-membered succinimide ring.

An alternative, environmentally friendly approach involves the direct reaction of succinic acid with a primary amine in hot water, which serves as both the solvent and a medium for the reaction without the need for a catalyst. researchgate.net A plausible mechanism for this reaction suggests that under thermal conditions, the amine and carboxylic acid form an ammonium (B1175870) carboxylate salt, which then dehydrates to form an amide linkage. A subsequent intramolecular condensation between the remaining carboxylic acid group and the amide results in the formation of the succinimide ring with the elimination of a second water molecule. researchgate.net

Kinetics of Acid-Catalyzed Hydrolysis of Substituted Aryl Succinimides

The hydrolysis of N-(4-substituted aryl) succinimides, including the 4-chloro derivative, has been investigated to understand the reaction mechanism under acidic conditions. jcsp.org.pkjcsp.org.pk Kinetic studies performed at 50.0±0.1°C in various strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and perchloric acid (HClO₄) show that the reaction proceeds via an A-2 mechanism. jcsp.org.pkjcsp.org.pkresearchgate.net The hydrolysis reaction involves the breaking of the imide bond to yield succinic acid and the corresponding substituted aniline (B41778) (4-chloroaniline). jcsp.org.pk

In acid-catalyzed hydrolysis, two primary mechanisms are considered: the unimolecular A-1 mechanism and the bimolecular A-2 mechanism. jcsp.org.pk

A-1 (Unimolecular): This mechanism involves a rapid pre-equilibrium protonation of the substrate, followed by a slow, rate-determining dissociation of the protonated substrate to form a carbocation intermediate, which then reacts quickly with water.

A-2 (Bimolecular): This mechanism also begins with a rapid protonation of the substrate. However, the rate-determining step is the subsequent nucleophilic attack by a water molecule on the protonated substrate. jcsp.org.pk

For N-(4-substituted aryl) succinimides, including the 4-chlorophenyl derivative, several pieces of kinetic evidence point towards the A-2 pathway. jcsp.org.pkresearchgate.net The catalytic efficiency of different acids was found to be in the order of HCl > H₂SO₄ > HClO₄. This order is characteristic of an A-2 mechanism, whereas A-1 mechanisms typically show a catalytic order of HClO₄ > H₂SO₄ > HCl. jcsp.org.pkresearchgate.net Furthermore, analyses based on entropy of activation and the influence of substituents are also consistent with the A-2 mechanism. jcsp.org.pkjcsp.org.pk

The excess acidity method, developed by Cox and Yates, is a powerful tool for diagnosing reaction mechanisms in strong acid solutions. jcsp.org.pk It analyzes the deviation of reaction rates from what would be expected based on acid concentration alone. For the hydrolysis of N-(4-Chlorophenyl)succinimide, plots of (logk₁ - logCʜ⁺) against the excess acidity value (X) show a curve at high acid concentrations (above 7.00 M). jcsp.org.pkjcsp.org.pk This curvature indicates the involvement of water in the rate-determining step.

When the data is plotted as (logk₁ - logCʜ⁺ - 2logaH₂O) versus X, a straight line is obtained. jcsp.org.pk This linear relationship strongly suggests that two water molecules are involved in the formation of the transition state, providing definitive evidence for the bimolecular A-2 mechanism. jcsp.org.pk The rate of hydrolysis increases with acid concentration up to a certain point (around 7.00 M for HCl), after which the rate decreases due to the diminishing activity of water at very high acid concentrations. jcsp.org.pkjcsp.org.pk

The nature of the substituent on the N-aryl ring significantly influences the rate of acid-catalyzed hydrolysis. Substituents affect the reaction rate by altering the electron density of the aromatic ring and, consequently, the basicity of the imide nitrogen or carbonyl oxygen. lumenlearning.comlibretexts.org Electron-withdrawing groups, such as the chloro group in the para position of this compound, decrease the basicity of the substrate.

This reduced basicity leads to a lower concentration of the protonated intermediate, which is a key reactant in the A-2 mechanism. As a result, electron-withdrawing substituents generally slow down the rate of hydrolysis compared to electron-donating groups. ucsb.edu This effect is consistent with the proposed A-2 mechanism, where protonation is a crucial pre-equilibrium step. jcsp.org.pk

Thermodynamic parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism. kg.ac.rs These parameters can be determined from the temperature dependence of the reaction rate constants using the Eyring equation. rsc.org

For the acid-catalyzed hydrolysis of N-(4-substituted aryl) succinimides, large negative values for the entropy of activation (ΔS‡) are typically observed. jcsp.org.pk A highly negative ΔS‡ indicates a significant increase in order in the transition state compared to the reactants. This is a hallmark of the A-2 mechanism, where the substrate, a proton, and one or more water molecules come together to form a highly organized transition state. jcsp.org.pk This contrasts with the A-1 mechanism, which is characterized by a less ordered, dissociative transition state and thus a less negative or even positive ΔS‡.

The table below summarizes the first-order rate constants (k₁) for the hydrolysis of N-(4-Chlorophenyl)succinimide in various concentrations of hydrochloric acid at 50.0°C. jcsp.org.pk

| HCl Concentration (M) | k₁ x 10⁵ (s⁻¹) |

| 1.00 | 1.15 |

| 2.00 | 2.51 |

| 3.00 | 4.37 |

| 4.00 | 6.76 |

| 5.00 | 9.33 |

| 6.00 | 12.3 |

| 7.00 | 14.5 |

| 8.00 | 14.1 |

| 9.00 | 11.2 |

| 10.0 | 7.41 |

Future Directions and Emerging Research Avenues

Rational Design of Novel Succinimide (B58015) Scaffolds with Specific Structural Features

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a targeted approach based on a deep understanding of molecular interactions. For succinimide-based compounds, this involves the strategic modification of the core scaffold—including the 2-(4-Chlorophenyl)succinimide framework—to enhance affinity for biological targets, improve selectivity, and optimize pharmacokinetic properties.

The succinimide ring itself is a versatile building block that can be functionalized to create derivatives with diverse pharmacological profiles, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.gov Structure-Activity Relationship (SAR) analysis is a critical component of this process, systematically dissecting how specific structural changes influence biological activity. nih.gov For instance, the design of novel inhibitors for enzymes such as the mitochondrial rhomboid protease PARL has successfully utilized succinimide-containing scaffolds, demonstrating the potential for developing highly specific chemical probes. nih.gov

Key strategies in the rational design of novel succinimide scaffolds include:

Modification of the Phenyl Ring: Altering the substitution pattern on the 4-chlorophenyl group can significantly impact activity. Introducing different electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its binding to target proteins.

Substitution at the Nitrogen Atom: The nitrogen atom of the succinimide ring is a common site for modification. Adding various substituents can alter the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which are crucial for crossing biological membranes and interacting with receptors. researchgate.net

Functionalization of the Pyrrolidine-2,5-dione Ring: Introducing substituents at the C3 position of the succinimide ring can create new chiral centers and provide additional points of interaction with a biological target. This approach has been used to develop various derivatives with distinct biological activities. researchgate.net

The goal of these rational design efforts is to create a new generation of succinimide derivatives with precisely tailored properties for specific therapeutic applications, moving from broad-spectrum activity to highly selective and potent agents.

Table 1: Rational Design Strategies for Modifying Succinimide Scaffolds

| Modification Site | Structural Feature to Modify | Potential Impact on Properties | Example Design Goal |

|---|---|---|---|

| Aromatic Ring | Substituent type and position (e.g., on the chlorophenyl group) | Alter electronic properties, steric hindrance, and binding affinity. | Enhance selectivity for a specific enzyme active site. |

| Succinimide Nitrogen | Addition of various N-substituents | Modify solubility, lipophilicity, and pharmacokinetic profile. | Improve oral bioavailability and metabolic stability. nih.gov |

| Succinimide Ring | Substitution at the C3 or C4 positions | Introduce new interaction points and chirality. | Create novel enzyme inhibitors or receptor antagonists. researchgate.net |

Advanced Synthetic Methodologies for Complex Succinimide Architectures

The synthesis of the succinimide core and its derivatives has evolved significantly, moving from traditional methods to more advanced, efficient, and environmentally benign strategies. The foundational approach often involves the acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration step to form the imide ring. mdpi.combeilstein-archives.org While effective, this method can require harsh conditions, such as high temperatures or the use of dehydrating agents like acetic anhydride, which may not be suitable for complex or sensitive molecules. beilstein-archives.org

Recent advancements focus on developing more sophisticated and versatile synthetic routes that allow for the construction of complex succinimide architectures with greater control and efficiency. These modern methodologies are crucial for accessing novel chemical space and creating diverse libraries of compounds for biological screening. hilarispublisher.com

Notable advanced synthetic methodologies include:

Catalytic Dehydrogenative Coupling: The use of transition-metal catalysts, such as manganese pincer complexes, enables the direct formation of cyclic imides from diols and amines. organic-chemistry.org This reaction is highly atom-economical, producing hydrogen gas as the only byproduct, which aligns with the principles of green chemistry. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions, such as the intermolecular Stetter reaction, have emerged as powerful tools for carbon-carbon bond formation. This method has been successfully applied to the synthesis of succinimide derivatives containing 1,4-dicarbonyl scaffolds. For example, the reaction of an aromatic aldehyde with an N-substituted itaconimide can yield complex products like 3-(2-(4-chlorophenyl)-2-oxoethyl)-1-phenylpyrrolidine-2,5-dione in good to excellent yields. acs.orgresearchgate.net This approach tolerates a wide range of substituents on both reaction partners, making it highly versatile for creating diverse molecular architectures. acs.orgresearchgate.net

One-Pot Procedures: To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. For instance, the synthesis of N-substituted succinimides can be achieved by reacting succinic anhydride with amines in the presence of a mild cyclodehydration reagent like polyphosphate ester (PPE), allowing the entire sequence to occur in a single reaction vessel. beilstein-archives.org

These advanced methods provide chemists with powerful tools to construct intricate succinimide-based molecules that were previously difficult to access, thereby expanding the potential for discovering new therapeutic agents.

Table 2: Comparison of Synthetic Methodologies for Succinimide Architectures

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Traditional Cyclodehydration | Reaction of a succinamic acid intermediate, often using heat or chemical dehydrating agents. beilstein-archives.org | Simple, well-established procedure. | Can require harsh conditions; may not be suitable for sensitive substrates. |

| Catalytic Dehydrogenative Coupling | Manganese-catalyzed reaction of diols and amines. organic-chemistry.org | High atom economy, environmentally friendly (H₂ is the only byproduct). | May have limited substrate scope compared to traditional methods. |

| NHC-Catalyzed Stetter Reaction | Reaction of aldehydes with N-substituted itaconimides catalyzed by N-heterocyclic carbenes. acs.orgresearchgate.net | Forms complex 1,4-dicarbonyl structures, tolerates diverse functional groups. | Requires specific catalyst systems and precursors. |

| One-Pot Synthesis with PPE | Reaction of succinic anhydride and an amine followed by in-situ cyclization using polyphosphate ester. beilstein-archives.org | Increased efficiency, reduced workup steps, mild conditions. | Requires pure starting materials for optimal results. |

Integration of Computational and Experimental Approaches in Succinimide Research

The convergence of computational (in silico) and experimental (in vitro/in vivo) research has revolutionized the field of drug discovery, creating a synergistic workflow that accelerates the identification and optimization of lead compounds. nih.gov This integrated approach is particularly valuable in the exploration of succinimide derivatives, allowing researchers to efficiently navigate the vast chemical space and focus resources on the most promising candidates.

The process typically begins with computational modeling to predict the properties and biological activity of virtual compounds. These in silico studies can include:

Molecular Docking: This technique predicts how a molecule, such as a this compound analog, binds to the active site of a target protein (e.g., an enzyme or receptor). nih.gov Docking studies can provide insights into the binding mode, estimate binding affinity, and identify key interactions, helping to prioritize compounds for synthesis. nih.govresearchgate.net

Pharmacokinetic and Toxicity (ADMET) Prediction: Computational tools can forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net This helps to identify candidates with favorable drug-like characteristics early in the discovery process, reducing the risk of late-stage failures.

The insights gained from these computational predictions guide the selection of a smaller, more targeted set of compounds for chemical synthesis and experimental validation. nih.gov The experimental phase then provides real-world data to confirm or refute the computational hypotheses. In vitro assays are used to measure biological activity, such as the half-maximal inhibitory concentration (IC₅₀) against a target enzyme or the antiproliferative effect on cancer cell lines. mdpi.comscielo.org.mx For example, studies on succinimide derivatives have used this integrated approach to identify potent inhibitors of acetylcholinesterase (AChE) and α-glucosidase, where docking studies predicted binding modes that were subsequently supported by in vitro inhibition data. nih.govmdpi.com

This iterative cycle of prediction, synthesis, and testing allows for the rapid refinement of chemical structures. Experimental results feed back into the computational models, improving their predictive accuracy and guiding the design of the next generation of compounds. This powerful synergy between computational and experimental science streamlines the path from initial concept to a validated lead compound, making the drug discovery process more efficient and cost-effective. nih.gov

Table 3: Integrated Workflow for Succinimide Derivative Research

| Step | Methodology | Objective | Example Finding for Succinimide Derivatives |

|---|---|---|---|

| 1. In Silico Design & Screening | Molecular Docking, ADMET Prediction | To predict binding affinity and drug-like properties of virtual compounds. | Docking studies predict that specific succinimide derivatives can bind to the active site of acetylcholinesterase. nih.govmdpi.com |

| 2. Chemical Synthesis | Advanced Synthetic Methodologies | To synthesize a focused library of the most promising candidates identified in silico. | Synthesis of novel N-aryl succinimides for biological evaluation. nih.gov |

| 3. In Vitro Validation | Enzyme Inhibition Assays, Cell-Based Assays, Permeability Assays | To experimentally measure the biological activity and properties of the synthesized compounds. | Spectrophotometric analysis confirms that synthesized succinimide derivatives inhibit AChE, with measured IC₅₀ values. mdpi.com |

| 4. Data Analysis & Iteration | Structure-Activity Relationship (SAR) Analysis | To correlate chemical structure with biological activity and refine computational models for the next design cycle. | Kinetic parameter values from in vitro assays show good correlation with the docking study predictions. mdpi.com |

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)succinimide, and how do reaction conditions influence product purity?

Methodological Answer: The compound can be synthesized via solvent-based reactions or mechanochemical aza-Michael additions. For instance, maleimide derivatives react with 4-chloroaniline in solvents like ethanol under reflux, while mechanochemical methods (ball milling) reduce solvent use and improve reaction efficiency. Post-synthesis, purification via column chromatography or selective crystallization in solvents such as ethyl acetate is critical to isolate isomers and remove unreacted intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

- NMR : Key signals include the succinimide carbonyl peaks (~170 ppm in NMR) and aromatic protons from the 4-chlorophenyl group (~7.3–7.5 ppm in NMR).

- FT-IR : Stretching vibrations for C=O (1770–1790 cm) and C-N (1250–1350 cm).

- ESI-MS : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 223.04 for CHClNO).

XRD can further confirm crystallinity and stereochemistry .

Q. What are the standard protocols for assessing the biological activity of this compound derivatives?

Methodological Answer:

- Anticonvulsant Activity : Use the 6 Hz psychomotor seizure test (32 mA, mice) and maximal electroshock (MES) test. ED values (e.g., 128–157 mg/kg) quantify efficacy relative to reference drugs like ethosuximide .

- Cytotoxicity : Evaluate in HepG2 (liver) and SH-SY5Y (neural) cell lines via MTT assays to ensure therapeutic selectivity .

Q. How does solvent selection impact the synthesis and purification of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance reaction rates in aza-Michael additions, while non-polar solvents (e.g., toluene) favor crystallization of trans isomers. For isomer separation, use solvents like hexane/ethyl acetate (3:1) to exploit differential solubility of cis/trans isomers .

Q. What are the key spectroscopic markers to distinguish this compound from its analogs?

Methodological Answer:

- NMR : The absence of N-H protons (~10 ppm) confirms N-substitution.

- HPLC : Retention time comparison with known standards under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing diastereomer formation?

Methodological Answer:

- Catalysis : Use Lewis acids (e.g., BF·EtO) to promote regioselective aza-Michael additions and suppress side reactions .

- Temperature Control : Lower temperatures (0–5°C) reduce thermal isomerization during synthesis.

- Mechanochemical Optimization : Adjust milling time (30–60 min) and ball-to-powder ratio (10:1) to improve reaction efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate ED values across multiple seizure models (e.g., scPTZ test vs. 6 Hz test) to identify model-specific efficacy .

- Structural Analog Comparison : Compare antifungal activity of N-(4-chlorophenyl)succinimides (low activity) with anticonvulsant N-unsubstituted derivatives to isolate critical substituent effects .

Q. What strategies improve the enantiomeric purity of this compound for pharmacological applications?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol (90:10) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in Lewis acid-catalyzed reactions to favor one enantiomer during synthesis .

Q. How can mechanistic studies elucidate the anticonvulsant activity of this compound?

Methodological Answer:

- Target Identification : Perform binding assays (e.g., radioligand displacement) against GABA receptors or voltage-gated calcium channels.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid inactivation .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.